molecular formula C10H12O3 B6202417 3-ethyl-4-methoxybenzoic acid CAS No. 22934-35-6

3-ethyl-4-methoxybenzoic acid

Cat. No.: B6202417
CAS No.: 22934-35-6
M. Wt: 180.2
InChI Key:
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Description

3-Ethyl-4-methoxybenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, characterized by the presence of an ethyl group at the third position and a methoxy group at the fourth position on the benzene ring

Mechanism of Action

Target of Action

This compound is structurally similar to p-anisic acid (4-methoxybenzoic acid) , which is known to have antiseptic properties . .

Mode of Action

Given its structural similarity to p-anisic acid , it may interact with its targets in a similar manner. P-anisic acid is known to exhibit antiseptic properties , suggesting that 3-ethyl-4-methoxybenzoic acid may also interact with microbial cells to inhibit their growth.

Biochemical Pathways

As a structurally similar compound, p-anisic acid is found naturally in anise and can be obtained synthetically by the oxidation of anethole, anisaldehyde, or p-methoxyacetophenone

Pharmacokinetics

Given its structural similarity to p-anisic acid , it is possible that it may have similar ADME properties.

Result of Action

Given its structural similarity to p-anisic acid , it may have similar effects, such as exhibiting antiseptic properties . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For example, the hydrodeoxygenation of benzoic acid, a structurally similar compound, is known to be influenced by environmental factors . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-methoxybenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethylphenol with methoxyacetyl chloride, followed by hydrolysis to yield the desired product. Another method includes the methylation of 3-ethyl-4-hydroxybenzoic acid using dimethyl sulfate in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted benzoic acids depending on the reagents used.

Scientific Research Applications

3-Ethyl-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Comparison with Similar Compounds

    4-Methoxybenzoic acid:

    3-Ethylbenzoic acid: This compound lacks the methoxy group present in 3-ethyl-4-methoxybenzoic acid.

    4-Ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness: this compound is unique due to the presence of both an ethyl and a methoxy group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This combination of substituents can influence the compound’s solubility, stability, and interaction with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

22934-35-6

Molecular Formula

C10H12O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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